molecular formula C9H12N2OS B2863088 N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide CAS No. 58702-38-8

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2863088
CAS No.: 58702-38-8
M. Wt: 196.27
InChI Key: GHHGPCCCMHZHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a chemical compound with the molecular formula C9H12N2OS and a molecular weight of 196.273 g/mol. This compound belongs to the class of benzothiazoles, which are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms. Benzothiazoles and their derivatives are known for their diverse biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine with acetic anhydride. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed:

  • Oxidation Products: Oxidation of the compound can lead to the formation of corresponding benzothiazole derivatives with higher oxidation states.

  • Reduction Products: Reduction reactions typically yield reduced forms of the compound, such as benzothiazol-2-ylamine derivatives.

  • Substitution Products: Substitution reactions can result in the formation of various substituted benzothiazoles, depending on the nucleophile used.

Scientific Research Applications

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound is utilized in the production of dyes, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.

Molecular Targets and Pathways:

  • Antimicrobial Activity: The compound may target bacterial cell walls or membranes, leading to cell lysis.

  • Anticancer Activity: It may inhibit key enzymes or signaling pathways involved in cancer cell growth and metastasis.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)acetamide

  • N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Biological Activity

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C9H10N2OS
  • Molecular Weight : 210.26 g/mol
  • CAS Number : 154404-97-4

This compound belongs to the class of benzothiazole derivatives, which are known for their pharmacological potential. The structure contains a tetrahydrobenzothiazole moiety that contributes to its biological activity.

This compound exhibits various biological activities through multiple mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it interacts with pyruvate dehydrogenase kinase (PDK1) and lactate dehydrogenase (LDHA), which are crucial for glucose metabolism.
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Selective inhibition of COX-2 is particularly beneficial as it reduces inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .
  • Cytotoxic Activity : In vitro studies demonstrate that this compound induces cytotoxic effects on various cancer cell lines, including colorectal cancer cells (LoVo and HCT-116) by disrupting metabolic enzyme activity .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Benzothiazole Core : The initial step often includes the reaction of 2-amino benzothiazole with acetic anhydride or acetyl chloride to form the acetamide derivative.
  • Hydrogenation Steps : Subsequent hydrogenation reactions may be employed to achieve the tetrahydro form of the benzothiazole ring.
  • Purification : The final product is purified using recrystallization or chromatography techniques to ensure high purity suitable for biological testing .

Case Study 1: Anti-inflammatory Potency

A study evaluated the anti-inflammatory activity of this compound through molecular docking simulations against COX enzymes. The results indicated a favorable binding affinity to COX-2 compared to reference drugs like Celecoxib. The compound demonstrated significant anti-inflammatory potential while exhibiting lower cardiotoxicity risks due to selective inhibition .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a series of experiments conducted on colorectal cancer cell lines (LoVo and HCT-116), this compound was shown to induce apoptosis and inhibit cell proliferation. The mechanism was linked to the inhibition of LDHA activity and subsequent alterations in lactate production within the cells .

Comparative Biological Activity Table

Activity TypeCompoundMechanismReference
Enzyme InhibitionN-(4,5,6,7-tetrahydro...)PDK1 and LDHA inhibition
Anti-inflammatoryN-(4,5,6,7-tetrahydro...)COX-2 selective inhibition
CytotoxicityN-(4,5,6,7-tetrahydro...)Induction of apoptosis in cancer

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-6(12)10-9-11-7-4-2-3-5-8(7)13-9/h2-5H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHGPCCCMHZHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.